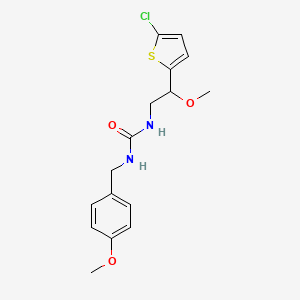![molecular formula C20H15N3 B2867549 3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730976-50-8](/img/structure/B2867549.png)
3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C20H15N3 and a molecular weight of 297.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This structure is part of many natural and synthetic biologically active substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 297.35 and a molecular formula of C20H15N3 . Additional properties such as melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用
Chemistry and Properties
The review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their analogues. It covers preparation procedures, properties of free organic compounds, their protonated and/or deprotonated forms, complex compounds, and significant properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity. This review identifies gaps in current knowledge and suggests potential areas for further investigation, including unknown analogues of the compound (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) discussed the use of quinazoline and pyrimidine derivatives, closely related to the benzimidazole ring structure, for optoelectronic materials. These compounds have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Incorporating benzimidazole, carbazole, and other fragments into quinazoline scaffolds has led to materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the potential of such structures in advanced material science (Lipunova et al., 2018).
Anticancer Agents
Tokala, Bora, and Shankaraiah (2022) reviewed the Knoevenagel condensation reaction's utility in generating biologically active molecules, including anticancer agents. This reaction has been adapted to pharmacophoric aldehydes like benzimidazole, leading to the development of compounds with significant anticancer activity. The review underscores the reaction's efficiency in generating pharmacologically interesting molecules, particularly those targeting cancer, demonstrating the critical role of benzimidazole derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Medicinal Perspectives of Benzimidazole Derivatives
Vasuki et al. (2021) highlighted the importance of benzimidazole and its derivatives in medicinal chemistry, including their application in developing antimicrobial, antiviral, antidiabetic, and anticancer agents. The Mannich reaction, utilized to create N-methyl derivatives and various drug molecules, indicates the versatility and significance of benzimidazole derivatives in pharmaceutical research (Vasuki et al., 2021).
特性
IUPAC Name |
3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-13-6-5-7-15(10-13)19-11-14(2)16(12-21)20-22-17-8-3-4-9-18(17)23(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXANCQIRPXSDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


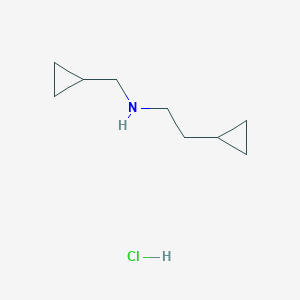

![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
![N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
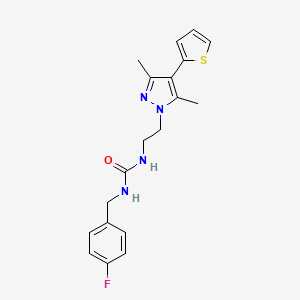
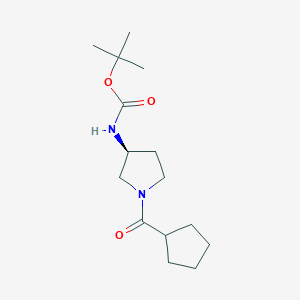
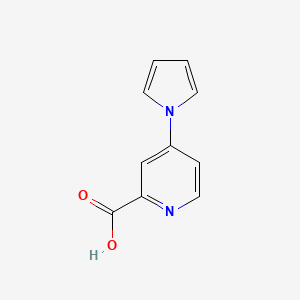
![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)
![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)

